

# ProTx II: Application Notes and Protocols for Laboratory Use

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## Compound of Interest

Compound Name: *ProTx II*

Cat. No.: *B612438*

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## Introduction

**ProTx II** is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, *Thrixopelma pruriens*. It functions as a potent and selective inhibitor of voltage-gated sodium (Nav) channels, with a particularly high affinity for the Nav1.7 subtype, a key target in pain signaling pathways.<sup>[1][2]</sup> **ProTx II** acts as a gating modifier, binding to the voltage-sensor domain of the channel and shifting the voltage-dependence of activation to more positive potentials, thereby inhibiting channel function.<sup>[1][3]</sup> This document provides detailed protocols for the handling, storage, and experimental use of **ProTx II** in a laboratory setting.

## Product Information

Property	Value
Amino Acid Sequence	YCQKWMWTCDSERKCCEGMVCRLWCKKKLW
Molecular Weight	3826.59 Da[4]
Appearance	White lyophilized powder
Solubility	Soluble in water (up to 1 mg/mL)[4]
Storage	Store lyophilized powder at -20°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5]

## Safety and Handling

Standard laboratory safety precautions should be observed when handling **ProTx II**.

- Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[5][6]
- Handling: Avoid inhalation of the lyophilized powder or aerosols of the solution.[5][6] Avoid contact with skin and eyes.[5][6] In case of accidental contact, flush the affected area with copious amounts of water.[6][7]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

## Data Presentation: ProTx II Activity Profile

The following table summarizes the inhibitory activity of **ProTx II** on various voltage-gated sodium (Nav) and calcium (Cav) channel subtypes.

Channel Subtype	IC50 Value	Reference(s)
Nav1.1	~16 nM	[8]
Nav1.2	30 - 150 nM	[2]
Nav1.3	30 - 150 nM	[2]
Nav1.4	30 - 150 nM	[2]
Nav1.5	20 - 30 nM	[9]
Nav1.6	30 - 150 nM	[2]
Nav1.7	0.3 - 1.6 nM	[8]
Nav1.8	20 - 30 nM	[9]
Cav1.2	Potent inhibitor	[1]
Cav3.1	Shifts activation	[9]
Cav3.2	Potent inhibitor	[1]

## Experimental Protocols

### Preparation of ProTx II Stock and Working Solutions

- Reconstitution of Lyophilized Powder:
  - Briefly centrifuge the vial to ensure the powder is at the bottom.
  - Reconstitute the lyophilized **ProTx II** in sterile, deionized water to a stock concentration of 1 mM. For example, for 1 mg of **ProTx II** (MW = 3826.59 g/mol ), add 261.3  $\mu$ L of water.
  - Gently vortex to ensure complete dissolution.
- Preparation of Working Solutions:
  - Prepare fresh working solutions daily by diluting the stock solution in the appropriate extracellular recording solution for your experiment.

- It is recommended to use low-protein-binding tubes and pipette tips to minimize loss of the peptide.

## Cell Culture and Transfection of HEK293 Cells with Nav1.7

This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transient transfection to express the human Nav1.7 channel.

- Cell Culture:
  - Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and 20 µg/ml gentamicin.[\[10\]](#)
  - Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[11\]](#)
  - Passage cells every 2-3 days or when they reach 80-90% confluency.
- Transfection (for transient expression):
  - The day before transfection, seed HEK293 cells in 35 mm culture dishes at a density that will result in 50-80% confluency on the day of transfection.
  - On the day of transfection, prepare a transfection mixture according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine). Use a plasmid encoding the human Nav1.7 alpha subunit. Co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.
  - Replace the culture medium with fresh, pre-warmed medium 4-6 hours post-transfection.
  - Allow cells to express the Nav1.7 channels for 24-48 hours before proceeding with experiments. For some stable cell lines, expression can be induced with doxycycline and sodium butyrate for 24 hours.[\[11\]](#)[\[12\]](#)

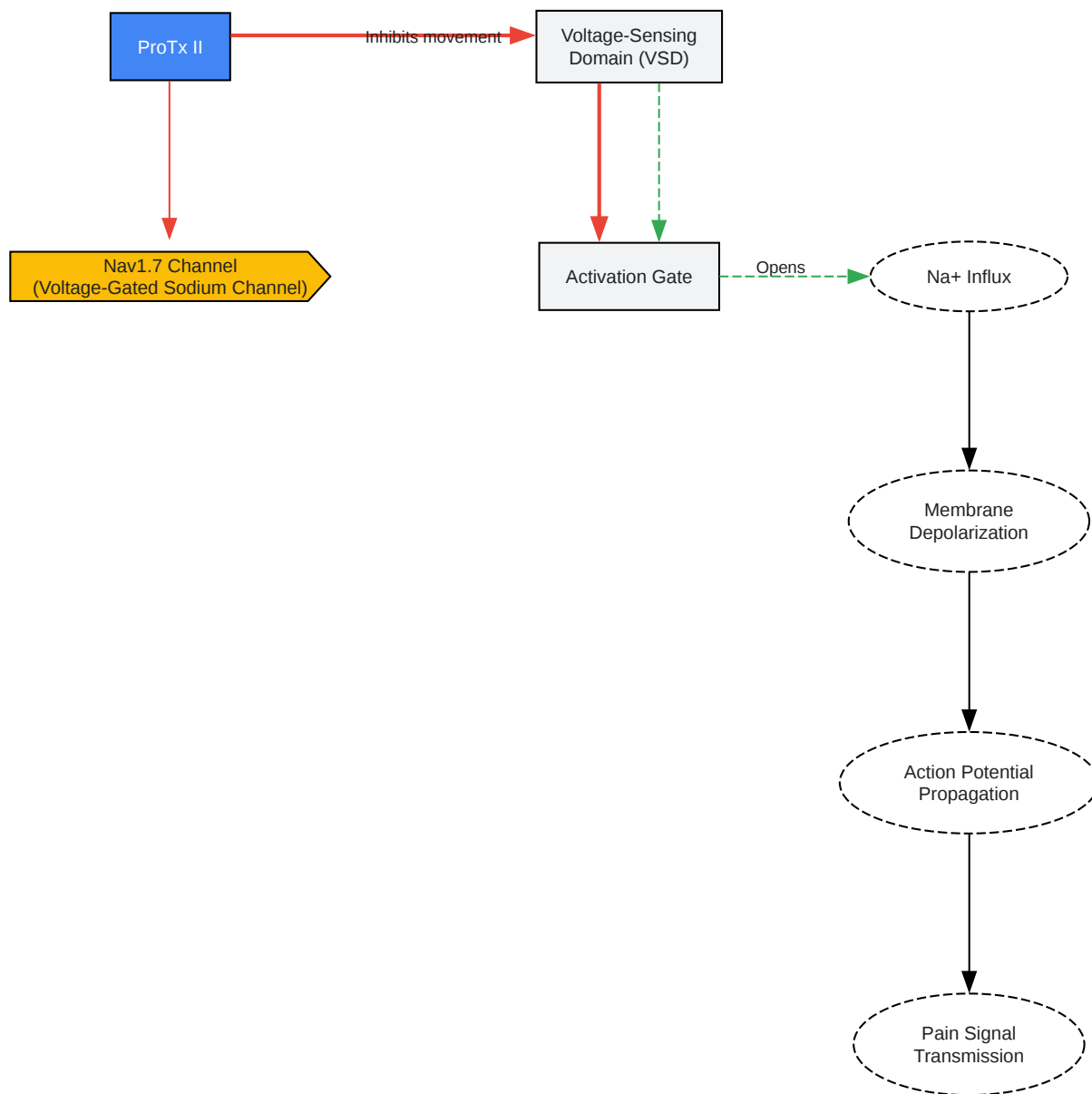
## Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of Nav1.7 currents in transfected HEK293 cells using the whole-cell patch-clamp technique.

- Solutions:
  - Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES. Adjust pH to 7.4 with NaOH.[13]
  - Intracellular (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[13]
  - Filter both solutions through a 0.22 µm filter before use.
- Recording Procedure:
  - Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
  - Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.
  - Approach a transfected cell (e.g., identified by GFP fluorescence) with the patch pipette and form a giga-ohm seal.
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Hold the cell at a holding potential of -120 mV to ensure the majority of Nav1.7 channels are in the closed, available state.
  - Record baseline Nav1.7 currents using a voltage-step protocol. To elicit channel activation, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.[14]
  - After establishing a stable baseline, perfuse the cell with the extracellular solution containing the desired concentration of **ProTx II**.
  - Record currents in the presence of **ProTx II**. A shift in the voltage-dependence of activation to more positive potentials is expected.

## Visualizations

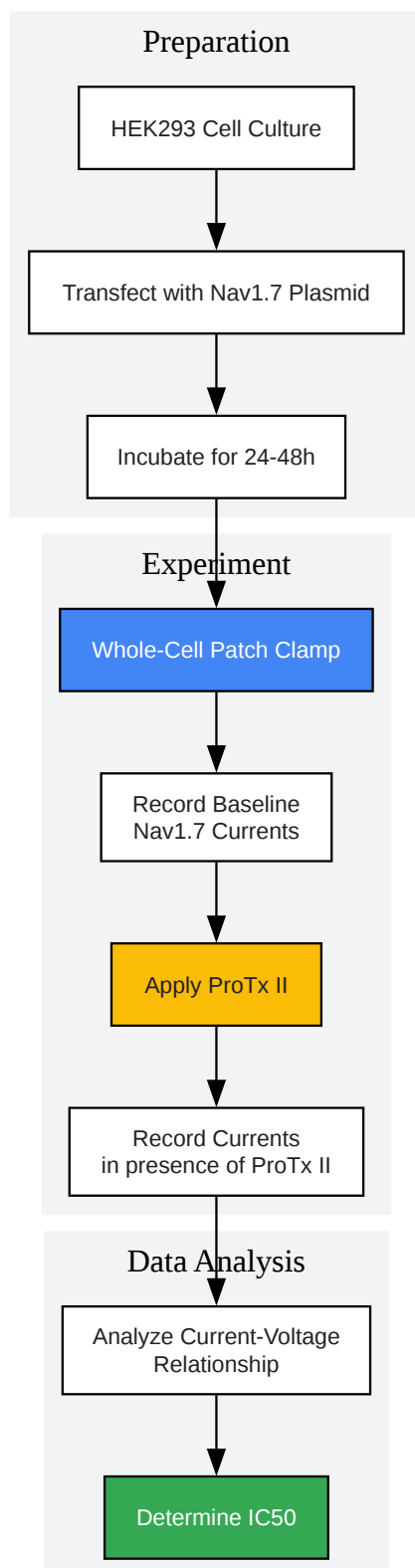
### Signaling Pathway of ProTx II Inhibition



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Caption: **ProTx II** inhibits Nav1.7 by binding to its voltage-sensing domain.

## Experimental Workflow for ProTx II Patch-Clamp Assay



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